1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione
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Overview
Description
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione is a complex organic compound with significant biochemical relevance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione involves multiple steps. The process typically starts with the preparation of the oxolan ring, followed by the introduction of the hydroxymethyl and methoxyethoxy groups. The final steps involve the formation of the diazinane ring and the methylation at the 5-position. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methoxyethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in biochemical pathways and its interactions with enzymes.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)tetrahydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione: This compound shares a similar structure but differs in the ring system and functional groups.
5,6-dihydrouridine: Another related compound with similar biochemical properties but different structural features.
Uniqueness
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structural features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H22N2O7 |
---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H22N2O7/c1-7-5-15(13(19)14-11(7)18)12-10(21-4-3-20-2)9(17)8(6-16)22-12/h7-10,12,16-17H,3-6H2,1-2H3,(H,14,18,19)/t7?,8-,9-,10-,12-/m1/s1 |
InChI Key |
MWGDDOGYSOBVMG-BOMQDIOLSA-N |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OCCOC |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OCCOC |
Origin of Product |
United States |
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